molecular formula C8H9BrClNO2S B13287750 2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide

2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide

Cat. No.: B13287750
M. Wt: 298.59 g/mol
InChI Key: RJRFHTPWOANXAY-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with bromine, chlorine, and an ethyl group, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide typically involves multiple steps:

    Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents.

    Ethylation: The ethyl group is introduced via an alkylation reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs.

    Biological Studies: The compound is used in studies to understand the interactions of sulfonamides with biological targets.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds used in various industries.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-chloro-2-ethylbenzene: Similar structure but lacks the sulfonamide group.

    4-Bromo-1-chloro-2-ethylbenzene: Another structural isomer with different substitution patterns.

    2-Bromo-1-chloro-4-ethylbenzene: Similar but with different positions of substituents.

Uniqueness

2-Bromo-4-chloro-N-ethylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of antibiotics and other therapeutic agents.

Properties

Molecular Formula

C8H9BrClNO2S

Molecular Weight

298.59 g/mol

IUPAC Name

2-bromo-4-chloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H9BrClNO2S/c1-2-11-14(12,13)8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3

InChI Key

RJRFHTPWOANXAY-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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